(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Description
Propriétés
Formule moléculaire |
C26H21N3O3S2 |
|---|---|
Poids moléculaire |
487.6 g/mol |
Nom IUPAC |
(5Z)-5-[[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H21N3O3S2/c1-2-31-21-12-10-18(11-13-21)24-19(16-29(27-24)20-7-4-3-5-8-20)15-23-25(30)28(26(33)34-23)17-22-9-6-14-32-22/h3-16H,2,17H2,1H3/b23-15- |
Clé InChI |
FZLKJHWRAUODBF-HAHDFKILSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5 |
SMILES canonique |
CCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5 |
Origine du produit |
United States |
Méthodes De Préparation
Vilsmeier-Haack Formylation of Pyrazole Precursors
The pyrazole aldehyde is synthesized through a Vilsmeier-Haack reaction, which introduces a formyl group at the 4-position of the pyrazole ring.
-
Starting Material : 3-(4-Ethoxyphenyl)-1-phenyl-1H-pyrazole is prepared via cyclocondensation of 4-ethoxyacetophenone phenylhydrazone with acetylene derivatives.
-
Reaction Conditions :
-
Reflux in POCl₃/DMF (1:2 v/v) at 50–60°C for 4–5 h.
-
Quench with ice-water, neutralize with NaHCO₃, and extract with ethyl acetate.
-
-
Yield : 75–85% after recrystallization from ethanol.
Mechanistic Insight :
The Vilsmeier reagent (POCl₃/DMF) generates an electrophilic chloroiminium ion, which attacks the electron-rich pyrazole ring at the 4-position. Hydrolysis yields the aldehyde.
Preparation of 3-(Furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Thiazolidinone Core Synthesis
The thiazolidinone scaffold is constructed via cyclization of chloroacetic acid derivatives with thiourea.
-
Step 1 : React chloroacetic acid (1 equiv) with thiourea (1 equiv) in ice-cold HCl to form 2-iminothiazolidin-4-one.
-
Step 2 : Reflux in 6M HCl for 12 h to tautomerize to 2,4-thiazolidinedione (TZD).
-
Step 3 : Alkylate TZD with furfuryl bromide (1.2 equiv) in DMF/KI at 90°C for 12 h to install the furfurylmethyl group.
-
Step 4 : Introduce the thioxo group using Lawesson’s reagent (0.5 equiv) in toluene under reflux for 3 h.
Key Data :
-
Yield (Step 3) : 68–72%
-
Yield (Step 4) : 85–90%
Knoevenagel Condensation for Final Assembly
Reaction Optimization
The critical methylidene bridge is formed via base-catalyzed condensation between the pyrazole aldehyde and thiazolidinone.
-
Reactants :
-
Pyrazole-4-carbaldehyde (1 equiv)
-
3-(Furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one (1 equiv)
-
-
Conditions :
-
Solvent: Ethanol (anhydrous)
-
Catalyst: Piperidine (0.1 equiv)
-
Reflux for 5–6 h under nitrogen.
-
-
Workup :
-
Cool to room temperature, pour into ice-water.
-
Filter the precipitate and recrystallize from ethanol.
-
Yield : 82–88%
Stereochemical Outcome : Exclusive formation of the Z-isomer due to steric hindrance from the phenyl and ethoxyphenyl groups.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
-
¹H NMR (300 MHz, CDCl₃) :
-
¹³C NMR (75 MHz, CDCl₃) :
Mass Spectrometry
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Solvent | Time (h) | Yield (%) | Z:E Ratio |
|---|---|---|---|---|---|
| Piperidine-catalyzed | Piperidine | Ethanol | 6 | 88 | >99:1 |
| DBU-catalyzed | DBU | THF | 8 | 76 | 92:8 |
| Solvent-free | - | Neat | 12 | 65 | 85:15 |
Key Insight : Piperidine in ethanol maximizes yield and stereoselectivity due to optimal basicity and solvation.
Mechanistic Considerations
The Knoevenagel condensation proceeds via:
Analyse Des Réactions Chimiques
Key Functional Groups Driving Reactivity
The compound’s reactivity is governed by:
-
Thiazolidinone ring : Susceptible to nucleophilic attack at the carbonyl (C=O) and thione (C=S) groups.
-
Pyrazole moiety : Participates in electrophilic substitution and coordination reactions.
-
Methylidene bridge (C=CH) : Enables conjugation and cycloaddition reactions.
-
Furylmethyl substituent : Provides steric and electronic modulation for regioselective transformations .
Route 1: Base-Catalyzed Condensation
A common synthesis involves reacting pyrazole carbaldehyde derivatives with thioglycolic acid and amines under basic conditions:
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | Pyrazole carbaldehyde, thioglycolic acid | DSDABCOC catalyst, ultrasound, 60°C | 82–92% |
| 2 | Intermediate + furfurylamine | Ethanol, reflux, 6h | 78% |
This method emphasizes green chemistry principles, utilizing ultrasonic irradiation to reduce reaction times .
Route 2: Microwave-Assisted Cyclization
Microwave irradiation enhances the formation of the thiazolidinone ring:
-
Reactants : 2-Chloroquinoline-3-carbaldehyde, aryl amines, thioacetic acid.
-
Conditions : Microwave (200 W), zeolite 5A catalyst.
Nucleophilic Substitution Reactions
The thione (C=S) group undergoes nucleophilic substitution with amines or alcohols:
| Reaction | Reagent | Product | Conditions |
|---|---|---|---|
| Thiolation | Ethylenediamine | Thioether derivative | DMF, 80°C, 4h |
| Alkoxylation | Methanol | Methoxy-thiazolidinone | HCl catalysis, reflux |
Electrophilic Aromatic Substitution
The pyrazole ring undergoes halogenation and nitration:
| Reaction | Reagent | Position | Yield |
|---|---|---|---|
| Bromination | Br₂/FeCl₃ | C-3 of pyrazole | 65% |
| Nitration | HNO₃/H₂SO₄ | C-4 of pyrazole | 58% |
Cycloaddition and Conjugation
The methylidene bridge participates in [4+2] Diels-Alder reactions:
| Dienophile | Product | Conditions |
|---|---|---|
| Maleic anhydride | Fused bicyclic adduct | Toluene, 110°C, 12h |
| Tetracyanoethylene | Cyano-substituted derivative | RT, 24h |
Redox Reactions
The thiazolidinone ring is redox-active:
-
Oxidation : H₂O₂ converts C=S to C=O, forming the corresponding oxazolidinone (yield: 73%) .
-
Reduction : NaBH₄ reduces the methylidene bridge to a single bond, altering conjugation (yield: 68%) .
Spectroscopic Characterization
Key data confirming reaction outcomes:
| Reaction | ¹H NMR Shifts (δ, ppm) | IR Peaks (cm⁻¹) |
|---|---|---|
| Thiolation | 7.64 (s, CH=S), 5.25 (d, J=8Hz, NH) | 1680 (C=O), 1240 (C=S) |
| Bromination | 8.12 (s, Ar-Br) | 760 (C-Br) |
Catalytic Influence on Reactivity
Catalysts significantly enhance efficiency:
| Catalyst | Reaction Type | Yield Improvement |
|---|---|---|
| DSDABCOC | Condensation | +20% vs. thermal |
| VOSO₄ | Ring closure | +15% vs. acid catalysis |
Biological Activity Correlation
Modifications impact bioactivity:
| Derivative | IC₅₀ (µM) | Target |
|---|---|---|
| Parent compound | 42.30 | Cancer cells |
| Methoxy analog | 28.45 | COX-2 |
Stability and Degradation
The compound decomposes under harsh conditions:
Applications De Recherche Scientifique
Synthesis and Structural Characterization
The synthesis of (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate precursors under controlled conditions. For instance, the reaction of 3-(4-ethoxyphenyl)-1-phenylpyrazole with thiazolidinone derivatives can yield the desired product with high purity and yield. Structural characterization is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular structure and ensure the correct stereochemistry.
Antimicrobial Properties
Research has indicated that compounds containing thiazolidinone moieties exhibit significant antimicrobial activity. The compound has shown potential against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
Thiazolidinones have been investigated for their anticancer properties. Studies suggest that (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one may induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro assays have demonstrated its efficacy against various cancer cell lines, including breast and lung cancer cells.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory effects. It appears to modulate inflammatory cytokines and reduce oxidative stress markers in cellular models. This suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
Case Studies and Research Findings
Several studies have documented the applications of this compound in various fields:
Mécanisme D'action
Le mécanisme d’action de (5Z)-5-{[3-(4-éthoxyphényl)-1-phényl-1H-pyrazol-4-yl]méthylidène}-3-(furan-2-ylméthyl)-2-thioxo-1,3-thiazolidin-4-one implique son interaction avec des cibles moléculaires spécifiques. Il peut inhiber les enzymes en se liant à leurs sites actifs, bloquant ainsi l’accès du substrat. Le cycle thiazolidinone du composé est crucial pour son activité, car il peut former des liaisons hydrogène et d’autres interactions avec les protéines cibles .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on variations in substituents, stereochemistry, and bioactivity. Below is a detailed comparison with key derivatives:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Stereochemical and Conformational Stability: The (5Z)-configuration in the target compound ensures optimal spatial alignment for receptor binding, a feature absent in non-stereospecific analogs like those in and .
Pharmacological Potential: Thiazolidinones with thioxo groups (e.g., target compound) exhibit higher redox-modulating activity compared to non-thiolated analogs, aligning with ’s findings on ferroptosis induction in cancer cells .
Activité Biologique
The compound (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Overview of Thiazolidin-4-One Derivatives
Thiazolidin-4-one derivatives have emerged as significant pharmacophores in medicinal chemistry due to their broad spectrum of biological activities, including:
- Anticancer
- Antidiabetic
- Antimicrobial
- Anti-inflammatory
Recent studies have indicated that modifications at various positions on the thiazolidin ring can enhance these activities. The compound features a unique structure that may contribute to its bioactivity.
Anticancer Activity
Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with specific substituents can exhibit potent cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazolidinones can induce apoptosis in glioblastoma cells through mechanisms involving the inhibition of cell viability and modulation of apoptotic pathways .
Table 1: Anticancer Activity of Thiazolidinone Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 9b | Glioblastoma | 5.0 | Apoptosis induction |
| 10e | HepG2 | 7.5 | Cell cycle arrest |
Antidiabetic Activity
Thiazolidinones have shown promise as antidiabetic agents, particularly through their action as PPARγ agonists. These compounds enhance insulin sensitivity and glucose uptake in peripheral tissues. The structure of the compound under study suggests potential interactions with PPARγ, which could be explored further in pharmacological assays .
Antimicrobial Activity
The antimicrobial properties of thiazolidinones have been attributed to their ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes. Studies indicate that certain derivatives demonstrate significant activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .
Table 2: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound | Bacteria Tested | % Inhibition |
|---|---|---|
| 2d | E. coli | 88.46% |
| 2e | S. aureus | 91.66% |
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinone derivatives is heavily influenced by their structural components. Modifications at positions 2, 3, and 5 of the thiazolidine ring can significantly affect their potency and selectivity. For example:
- Substituents on the phenyl ring enhance anticancer activity.
- Electron-withdrawing groups often increase antimicrobial efficacy.
Case Studies
Several case studies highlight the therapeutic potential of thiazolidinone derivatives:
- Anticancer Study : A recent investigation into isatin-based thiazolidinones revealed promising results against HepG2 and MCF7 cancer cell lines, with some compounds showing IC50 values lower than standard chemotherapeutics .
- Antimicrobial Efficacy : A series of synthesized thiazolidinones were tested against common pathogens, demonstrating significant inhibition rates comparable to established antibiotics like ampicillin .
Q & A
Q. Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to calculate the relative stability of Z/E isomers. Compare Gibbs free energy differences to predict dominant configurations .
- Solvent Effects : Simulate solvent polarity (e.g., using COSMO-RS) to identify conditions favoring Z-isomer formation. Polar aprotic solvents like DMF may stabilize transition states via dipole interactions .
- Kinetic Control : Employ Multiwfn to analyze frontier molecular orbitals (FMOs) and identify reactive sites influencing cyclization kinetics .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Q. Methodological Answer :
- NMR : Use - and -NMR to confirm regiochemistry and Z-configuration. Key signals include:
- FT-IR : Identify C=S (1060–1120 cm) and C=O (1680–1720 cm) stretching vibrations .
- Single-Crystal XRD : Resolve absolute configuration using SHELXL for refinement and ORTEP-3 for visualization .
Advanced: How can crystallographic data resolve contradictions in stereochemical assignments?
Q. Methodological Answer :
- Data Collection : Use high-resolution synchrotron X-ray data (λ = 0.7–1.0 Å) to minimize errors in electron density maps .
- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals. Validate with R < 5% and GooF ≈ 1.0 .
- Hydrogen Bonding Analysis : Use Mercury to map intermolecular interactions (e.g., S···O contacts) that stabilize the Z-configuration .
Basic: What are common impurities in the synthesis, and how are they identified?
Q. Methodological Answer :
- Byproducts : Look for:
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (DMF/EtOH) .
Advanced: How can mechanistic studies explain unexpected reactivity in cross-coupling steps?
Q. Methodological Answer :
- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation rates .
- Electron Localization Function (ELF) : Analyze bond cleavage/formation using Multiwfn to identify radical or ionic pathways .
- Isotope Labeling : Track -labeled carbonyl groups via mass spectrometry to verify cyclization mechanisms .
Basic: What in silico tools predict the compound’s solubility and bioavailability?
Q. Methodological Answer :
- LogP Calculation : Use MarvinSketch or ChemAxon to estimate partition coefficients (LogP ~3.5–4.2 due to aromatic groups) .
- Solubility Prediction : Employ ALOGPS or SwissADME to model aqueous solubility, guided by Hansen solubility parameters .
Advanced: How can QSAR models guide structural modifications for enhanced bioactivity?
Q. Methodological Answer :
- Descriptor Selection : Use CODESSA-Pro to compute electronic (e.g., HOMO/LUMO), steric (e.g., molar refractivity), and topological (e.g., Wiener index) parameters .
- Validation : Apply leave-one-out cross-validation (Q > 0.6) and external test sets to ensure robustness .
Basic: What protocols validate the compound’s purity for biological assays?
Q. Methodological Answer :
- HPLC : Use a C18 column (ACN/water gradient) with UV detection (λ = 254 nm). Target ≥95% purity .
- Elemental Analysis : Match experimental C/H/N/S values with theoretical calculations (error < 0.4%) .
Advanced: How do you design a structure-activity relationship (SAR) study for thioxo-thiazolidinone derivatives?
Q. Methodological Answer :
- Scaffold Variation : Synthesize analogs with substituted furans (e.g., 5-nitro-furan) or alternative heterocycles (e.g., thiophene) .
- Pharmacophore Mapping : Use MOE or Schrödinger to align electrostatic and hydrophobic features across active/inactive analogs .
- Statistical Analysis : Apply PCA or PLS-DA to correlate structural descriptors with bioactivity data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
